

"dinitrogen pentoxide as an anhydride of nitric acid"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dinitrogen pentaoxide	
Cat. No.:	B179796	Get Quote

Dinitrogen Pentoxide: The Anhydride of Nitric Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dinitrogen pentoxide (N_2O_5), also known as nitrogen pentoxide or nitric anhydride, is a compound of significant interest in various chemical applications, including as a powerful nitrating agent.[1][2] Its fundamental chemical identity is that of the acid anhydride of nitric acid (HNO $_3$). This guide provides an in-depth technical overview of this relationship, detailing the underlying chemistry, experimental protocols for its synthesis and hydration, and relevant quantitative data. Dinitrogen pentoxide is an unstable and potentially dangerous oxidizer, existing as colorless crystals that sublime slightly above room temperature.[1][3]

The Chemical Relationship: Anhydride and Acid

An acid anhydride is a chemical compound that forms an acid when reacted with water. Dinitrogen pentoxide reacts readily with water in a hydrolysis reaction to produce nitric acid, confirming its status as the anhydride of nitric acid.[1][4] The balanced chemical equation for this synthesis reaction is:

 $N_2O_5 + H_2O \rightarrow 2HNO_3[3][4]$

This direct and stoichiometric conversion is a cornerstone of its chemical identity. In the solid state, dinitrogen pentoxide exists as an ionic salt, nitronium nitrate ($[NO_2]^+[NO_3]^-$), where both nitrogen atoms are in the +5 oxidation state, the same as in nitric acid.[1][5] In the gas phase or when dissolved in nonpolar solvents, it adopts a molecular structure ($O_2N-O-NO_2$).[1]

Physicochemical Properties

A summary of the key physical and chemical properties of dinitrogen pentoxide is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Formula	N2O5	[1]
Molar Mass	108.01 g/mol	[4]
Appearance	White crystalline solid	[3][4]
Density	1.642 g/cm ³	[3]
Melting Point	41 °C	[3][4]
Boiling Point	47 °C (decomposes)	[3][6]
Structure (Solid)	Ionic: $[NO_2]^+[NO_3]^-$ (Nitronium nitrate)	[1][5]
Structure (Gas/Nonpolar Solvent)	Covalent: O2N-O-NO2	[1]
Solubility	Soluble in water (reacts), chloroform	[3]

Table 1: Physicochemical Properties of Dinitrogen Pentoxide

Experimental Protocols Synthesis of Dinitrogen Pentoxide via Dehydration of Nitric Acid

Foundational & Exploratory

A standard laboratory method for the synthesis of dinitrogen pentoxide involves the dehydration of concentrated nitric acid using a potent dehydrating agent, phosphorus(V) oxide (P₄O₁₀).[1][7] [8]

Reaction: $P_4O_{10} + 12HNO_3 \rightarrow 4H_3PO_4 + 6N_2O_5[1]$

Materials:

- Concentrated nitric acid (HNO₃, fuming)
- Phosphorus(V) oxide (P₄O₁₀)
- Glass reaction flask
- Condenser
- Receiving flask cooled in an ice bath
- Drying tube (e.g., with CaCl₂)

Procedure:

- Assemble the reaction apparatus in a fume hood, ensuring all glassware is completely dry.
- Place a measured quantity of P₄O₁₀ into the reaction flask.
- Slowly add concentrated HNO₃ dropwise to the P₄O₁₀ with gentle stirring. The reaction is highly exothermic and should be controlled by cooling the reaction flask if necessary.
- As the reaction proceeds, N₂O₅ will sublime.
- The gaseous N₂O₅ is passed through a condenser and collected as a white solid in the cooled receiving flask.
- The apparatus should be protected from atmospheric moisture using a drying tube.
- The collected N₂O₅ should be stored at low temperatures (e.g., in a freezer) to prevent decomposition.[1]

Hydration of Dinitrogen Pentoxide to Nitric Acid

This experiment demonstrates the formation of nitric acid from dinitrogen pentoxide and water.

Materials:

- Dinitrogen pentoxide (N₂O₅), synthesized as described above
- Distilled water
- Beaker or flask
- pH indicator or pH meter
- · Magnetic stirrer and stir bar

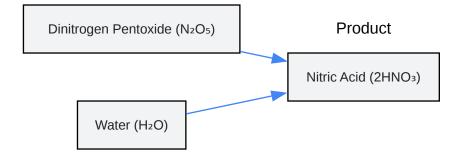
Procedure:

- Place a small, known amount of distilled water into a beaker.
- If using a pH indicator, add a few drops to the water.
- Carefully add a small quantity of solid N₂O₅ to the water while stirring. Caution: The reaction can be vigorous.
- Observe the dissolution of the N₂O₅ and any color change in the pH indicator, or monitor the change in pH with a pH meter.
- The formation of nitric acid will be indicated by a significant decrease in the pH of the solution.
- The resulting solution can be further analyzed to confirm the presence and concentration of nitric acid.

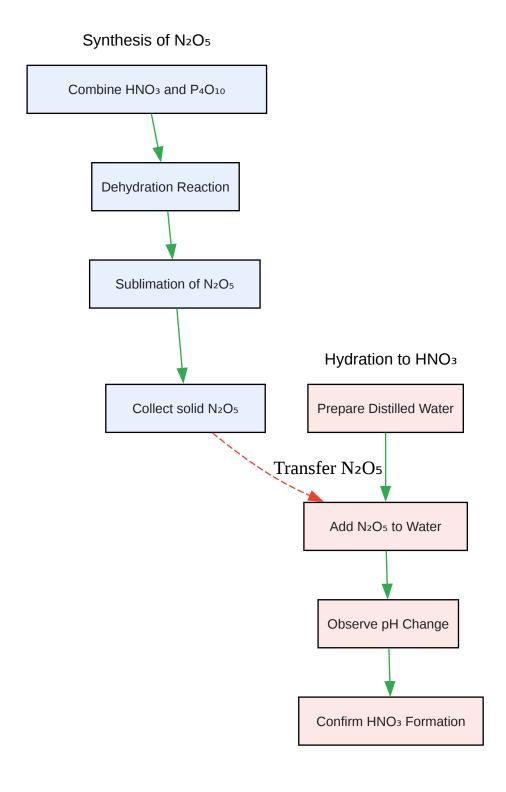
Quantitative Data

The reaction kinetics and thermodynamics of the N₂O₅ hydration are critical for understanding and modeling its behavior, particularly in atmospheric chemistry.

Parameter	Value/Observation	Conditions	References
Reaction Stoichiometry	$N_2O_5 + H_2O \rightarrow$ 2HNO ₃	Standard	[1]
Vapor Pressure of N₂O₅	In(P/atm) = 23.2348 - 7098.2/T(K)	211 to 305 K	[1][5]
Raman Spectra (Solid N ₂ O ₅)	Strong peaks at 1397 cm^{-1} (NO ₂ +) and 1047 cm^{-1} (NO ₃ -)	Solid-phase	[9]
Heterogeneous Hydrolysis Kinetics	First-order with respect to gaseous N ₂ O ₅	On sulfuric acid-water surfaces (214-263 K)	[10]
Hydrolysis on Ice Surfaces	Forms condensed- phase HNO ₃	185 K	[11]


Table 2: Quantitative Data on Dinitrogen Pentoxide and its Hydration

Visualizations


Signaling Pathway: Hydration of Dinitrogen Pentoxide

The following diagram illustrates the straightforward reaction pathway for the formation of nitric acid from dinitrogen pentoxide and water.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dinitrogen pentoxide Wikipedia [en.wikipedia.org]
- 2. energetic-materials.org.cn [energetic-materials.org.cn]
- 3. Dinitrogen Pentoxide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 4. byjus.com [byjus.com]
- 5. webqc.org [webqc.org]
- 6. 4 Dinitrogen Pentoxide Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. nbinno.com [nbinno.com]
- 8. Dinitrogen pentoxide [chemeurope.com]
- 9. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["dinitrogen pentoxide as an anhydride of nitric acid"].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179796#dinitrogen-pentoxide-as-an-anhydride-of-nitric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com